molecular formula C12H14O B14508871 [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol CAS No. 64122-24-3

[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol

Cat. No.: B14508871
CAS No.: 64122-24-3
M. Wt: 174.24 g/mol
InChI Key: XIDLJSLJCYRXGD-UHFFFAOYSA-N
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Description

[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups, a propynyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a propynyl group and a methanol group. One common method involves the reaction of 2,6-dimethylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The propynyl group can be reduced to form a propyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)benzaldehyde.

    Reduction: Formation of 2,6-dimethyl-4-(propyl)phenylmethanol.

    Substitution: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)phenyl chloride.

Scientific Research Applications

Chemistry

In chemistry, [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and propynyl groups. It may also serve as a model compound for understanding the interactions of similar molecules with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used as a building block for the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the propynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the propynyl and methanol groups.

    4-(Prop-2-yn-1-yl)phenol: Lacks the dimethyl groups.

    2,6-Dimethyl-4-(prop-2-yn-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both the hydroxyl and propynyl groups allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds and make it a valuable molecule for scientific research and industrial applications.

Properties

CAS No.

64122-24-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(2,6-dimethyl-4-prop-2-ynylphenyl)methanol

InChI

InChI=1S/C12H14O/c1-4-5-11-6-9(2)12(8-13)10(3)7-11/h1,6-7,13H,5,8H2,2-3H3

InChI Key

XIDLJSLJCYRXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)C)CC#C

Origin of Product

United States

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